T-Succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Succinate, also known as succinic acid, is a dicarboxylic acid with the chemical formula C4H6O4. It is a colorless, crystalline solid with a sour taste and is soluble in water. Succinic acid occurs naturally in various plants and animal tissues, as well as in some microorganisms. It plays a crucial role as an intermediate in the tricarboxylic acid (TCA) cycle, which is essential for cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinic acid can be synthesized through several methods, including:
Chemical Synthesis: One common method involves the hydrogenation of maleic acid or maleic anhydride. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature.
Biotechnological Production: Succinic acid can also be produced via microbial fermentation using renewable resources like glucose.
Industrial Production Methods
Industrial production of succinic acid often involves the fermentation of biomass. This method is considered more sustainable and environmentally friendly compared to chemical synthesis. The process includes biomass pretreatment, hydrolysis, saccharification of cellulose, and catalytic conversion of glucose to succinic acid .
Chemical Reactions Analysis
Types of Reactions
Succinic acid undergoes various chemical reactions, including:
Oxidation: Succinic acid can be oxidized to form fumaric acid.
Reduction: It can be reduced to butanediol.
Esterification: Reacts with alcohols to form esters.
Dehydration: Forms succinic anhydride when dehydrated.
Condensation: Participates in condensation reactions with compounds containing amino groups to form amides and peptides.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Requires reducing agents such as lithium aluminum hydride.
Esterification: Uses alcohols and acid catalysts like sulfuric acid.
Dehydration: Involves heating under vacuum or using dehydrating agents like phosphorus pentoxide.
Major Products Formed
Fumaric Acid: From oxidation.
Butanediol: From reduction.
Esters: From esterification.
Succinic Anhydride: From dehydration.
Scientific Research Applications
Succinic acid has a wide range of applications in various fields:
Chemistry: Used as a precursor for the synthesis of various chemicals, including polymers and resins.
Biology: Plays a role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and inflammation.
Industry: Used in the production of biodegradable polymers like polybutylene succinate, which is employed in packaging, agriculture, and biomedical applications
Mechanism of Action
Succinic acid acts as an intermediate in the TCA cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This conversion is crucial for the production of adenosine triphosphate (ATP), the primary energy carrier in cells. Additionally, succinic acid can function as a signaling molecule, modulating gene expression and cellular responses under certain conditions .
Comparison with Similar Compounds
Similar Compounds
Malic Acid: Another dicarboxylic acid involved in the TCA cycle.
Fumaric Acid: An intermediate in the TCA cycle, formed from the oxidation of succinic acid.
Glutaric Acid: A dicarboxylic acid with a similar structure but with an additional carbon atom.
Uniqueness
Succinic acid is unique due to its dual role as both a metabolic intermediate and a signaling molecule. Its ability to participate in various chemical reactions and its involvement in cellular energy production make it a versatile and essential compound in both biological and industrial contexts .
Properties
IUPAC Name |
4-[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N2O10/c1-22-20-37(34(42)36-33(22)41)30-19-28(47-32(40)18-17-31(38)39)29(46-30)21-45-35(23-7-5-4-6-8-23,24-9-13-26(43-2)14-10-24)25-11-15-27(44-3)16-12-25/h4-16,20,28-30H,17-19,21H2,1-3H3,(H,38,39)(H,36,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIVSINMMBIEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74405-40-6 |
Source
|
Record name | 5'-O-(p,p'-dimethoxytrityl)thymidine 3'-(hydrogen succinate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.